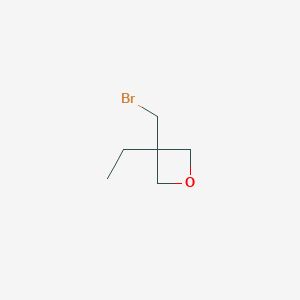
3-(Bromomethyl)-3-ethyloxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-3-ethyloxetane is an organic compound featuring a four-membered oxetane ring with a bromomethyl and an ethyl substituent at the third carbon
Mecanismo De Acción
Target of Action
Similar compounds have been known to target protein-protein interactions in the context of drug discovery .
Mode of Action
It is known that bromomethyl groups can act as alkylating agents, reacting with nucleophilic sites on biomolecules, potentially leading to changes in their function .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of heterocycles, which are key components of many biochemical pathways .
Pharmacokinetics
Similar compounds have been noted for their poor solubility in water and poor absorption from the intestines .
Result of Action
Bromomethyl groups can potentially alkylate biomolecules, leading to changes in their function .
Action Environment
Factors such as ph, temperature, and the presence of other biomolecules can potentially influence the action of similar compounds .
Análisis Bioquímico
Biochemical Properties
It’s plausible that it could interact with various enzymes, proteins, and other biomolecules, given its bromomethyl group, which is known to participate in various organic reactions . The nature of these interactions would depend on the specific biomolecules involved and the conditions under which the reactions occur.
Cellular Effects
It’s possible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-3-ethyloxetane typically involves the bromination of 3-ethyloxetane. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, where the bromine radical abstracts a hydrogen atom from the methylene group, followed by the addition of a bromine atom.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine or NBS in the presence of a suitable solvent and radical initiator is common. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Bromomethyl)-3-ethyloxetane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases like potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Elimination Reactions: Alkenes.
Oxidation: Aldehydes and carboxylic acids.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-3-ethyloxetane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparación Con Compuestos Similares
3-(Chloromethyl)-3-ethyloxetane: Similar structure but with a chlorine atom instead of bromine.
3-(Iodomethyl)-3-ethyloxetane: Contains an iodine atom instead of bromine.
3-(Hydroxymethyl)-3-ethyloxetane: Features a hydroxyl group instead of a halogen.
Uniqueness: 3-(Bromomethyl)-3-ethyloxetane is unique due to the reactivity of the bromomethyl group, which is more reactive than its chloro or iodo counterparts in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
3-(bromomethyl)-3-ethyloxetane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-2-6(3-7)4-8-5-6/h2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRHGMRCVIZIRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2951-87-3 |
Source


|
| Record name | 3-(bromomethyl)-3-ethyloxetane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
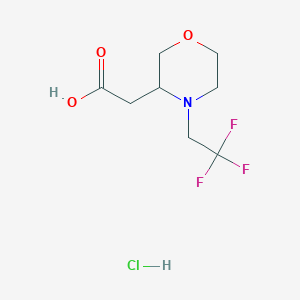
![3-[(4-chlorophenyl)methyl]-8-(3-cyclohexylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2394688.png)
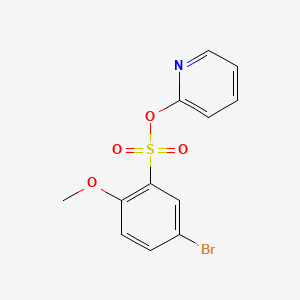

![1-[2-(Octyloxy)ethoxy]octane](/img/structure/B2394692.png)
![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2394693.png)
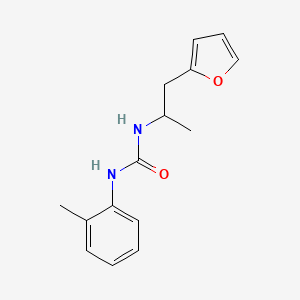
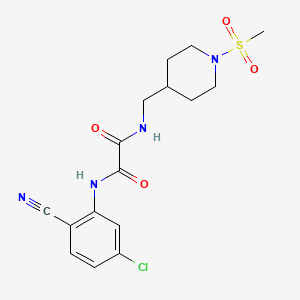
![2-Methyl-5-((4-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2394699.png)
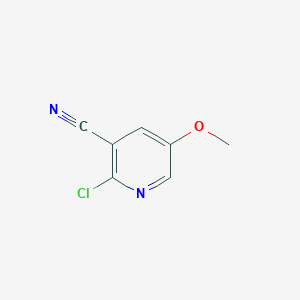
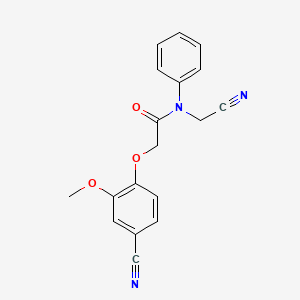
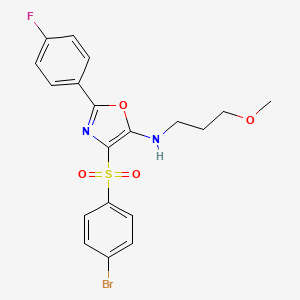
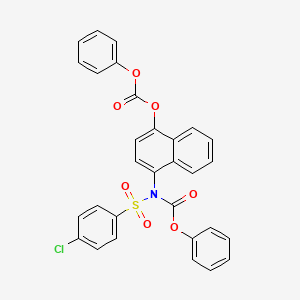
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(phenylthio)propanamide](/img/structure/B2394707.png)
